![molecular formula C6H18N4O4S B11734092 N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid CAS No. 4603-23-0](/img/structure/B11734092.png)
N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-[3-(Dimethylamino)propyl]guanidine; sulfuric acid is a compound with the molecular formula C6H18N4O4S and a molecular weight of 242.29 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used in research and development due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[3-(Dimethylamino)propyl]guanidine typically involves the guanylation of amines. One efficient method is the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of both aromatic and secondary amines . These methods are practical and yield high amounts of the desired product.
Industrial Production Methods
Industrial production of N’'-[3-(Dimethylamino)propyl]guanidine; sulfuric acid involves the reaction of 3-(dimethylamino)propylamine with cyanamide, followed by treatment with sulfuric acid to form the sulfate salt. The reaction is typically carried out under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N’'-[3-(Dimethylamino)propyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium dichromate and sulfuric acid.
Reduction: It can be reduced using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N’'-[3-(Dimethylamino)propyl]guanidine include cyanamide, scandium (III) triflate, lanthanide amides, and sulfuric acid . The reactions are typically carried out under mild conditions, often in aqueous solutions or organic solvents.
Major Products Formed
The major products formed from the reactions of N’'-[3-(Dimethylamino)propyl]guanidine include various substituted guanidines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Aplicaciones Científicas De Investigación
N’'-[3-(Dimethylamino)propyl]guanidine; sulfuric acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N’'-[3-(Dimethylamino)propyl]guanidine involves its role as a strong organic base. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . The compound interacts with molecular targets such as aldehyde dehydrogenase and ribonuclease, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: This compound is similar in structure and is used in the synthesis of pH-responsive hydrogels for drug delivery applications.
Dimethylaminopropyl methacrylamide: Another similar compound used in the production of polymers and as a gene delivery vector.
Uniqueness
N’'-[3-(Dimethylamino)propyl]guanidine; sulfuric acid is unique due to its strong basicity and ability to form stable guanidinium ions. This property makes it particularly useful in biochemical and pharmaceutical research, where it can act as a catalyst or intermediate in various reactions .
Propiedades
Número CAS |
4603-23-0 |
|---|---|
Fórmula molecular |
C6H18N4O4S |
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
2-[3-(dimethylamino)propyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C6H16N4.H2O4S/c1-10(2)5-3-4-9-6(7)8;1-5(2,3)4/h3-5H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4) |
Clave InChI |
PFSBRVAUQQQEMA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN=C(N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11734009.png)
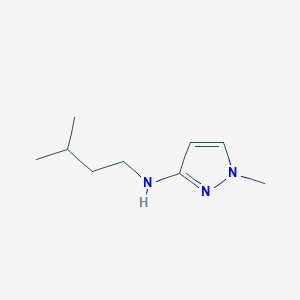
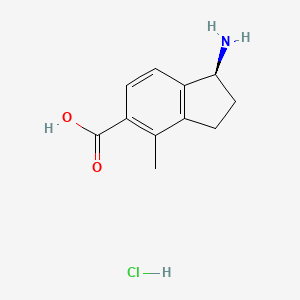
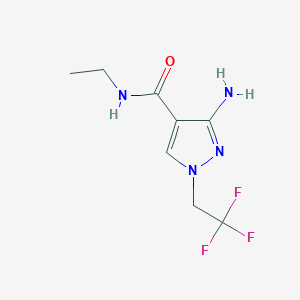
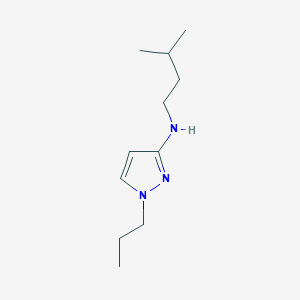
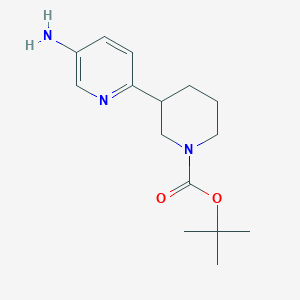
![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734047.png)
![3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B11734057.png)

![4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734081.png)
![4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11734083.png)
![3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11734096.png)
![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734106.png)
